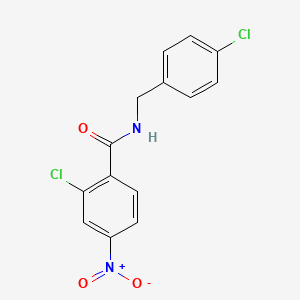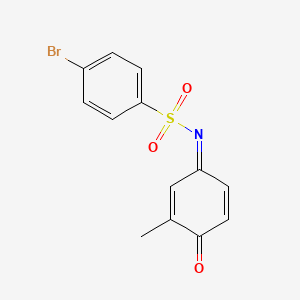![molecular formula C15H13NO3 B5917196 2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as Menadione 2-phenylacetoxime or MPKO. It is a derivative of vitamin K, which is an essential nutrient for blood coagulation. MPKO has been found to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of MPKO is not fully understood. However, it has been suggested that MPKO may exert its biological activities by inducing oxidative stress in cells. This oxidative stress may lead to the activation of apoptosis, which is a process of programmed cell death. Additionally, MPKO has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MPKO has been found to exhibit various biochemical and physiological effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. MPKO has also been found to inhibit the activity of certain enzymes, including NADPH oxidase and cyclooxygenase-2 (COX-2). Additionally, MPKO has been found to modulate the expression of certain genes that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
MPKO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been extensively studied for its potential applications in scientific research, and its biological activities are well characterized. However, there are also some limitations to using MPKO in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for MPKO research. One potential direction is to investigate its potential applications in cancer treatment. MPKO has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment, and further studies could explore its potential as a standalone cancer treatment. Additionally, future research could investigate the mechanism of action of MPKO in more detail, which could lead to the development of more effective cancer treatments. Finally, future studies could investigate the potential applications of MPKO in other areas of scientific research, such as antimicrobial and antioxidant therapies.
合成法
MPKO can be synthesized by reacting 2-methyl-1,4-benzoquinone with 2-phenylaceto-nitrile in the presence of sodium methoxide. The resulting product is then treated with hydroxylamine hydrochloride to form MPKO. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
MPKO has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antioxidant, anticancer, and antimicrobial properties. MPKO has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-9-13(17)7-8-14(11)16-19-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYYHUDIBMBCD-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)


![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)
